Ivarmacitinib sulfate
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Overview
Description
Ivarmacitinib sulfate: is a small molecule drug and a selective inhibitor of Janus kinase 1 (JAK1). It is being developed for the treatment of various immuno-inflammatory conditions, including ulcerative colitis, eczema, alopecia areata, and graft-versus-host disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ivarmacitinib sulfate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for this compound are also proprietary. Typically, such methods involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions: Ivarmacitinib sulfate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts and solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
Ivarmacitinib sulfate has a wide range of scientific research applications, including:
Chemistry:
- Used as a tool compound to study the JAK-STAT signaling pathway and its role in various biological processes .
Biology:
Medicine:
- Under clinical development for the treatment of autoimmune and inflammatory diseases such as ulcerative colitis, atopic dermatitis, and rheumatoid arthritis .
Industry:
Mechanism of Action
Ivarmacitinib sulfate exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). The JAK-STAT pathway is crucial for the transduction of signals from cell membrane receptors to the nucleus, leading to the transcription of various cytokines and growth factors. By inhibiting JAK1, this compound modulates the activity of cytokines such as IL-4, IL-5, IL-13, and IFN-γ, thereby reducing inflammation and immune dysregulation .
Comparison with Similar Compounds
Tofacitinib: A JAK inhibitor with broader activity against JAK1, JAK2, and JAK3.
Baricitinib: A selective inhibitor of JAK1 and JAK2.
Uniqueness of Ivarmacitinib Sulfate: this compound is highly selective for JAK1, with minimal activity against JAK2, JAK3, and TYK2. This selectivity reduces the risk of adverse effects such as anemia and neutropenia, which are associated with broader JAK inhibition .
Properties
CAS No. |
1639419-51-4 |
---|---|
Molecular Formula |
C18H24N8O6S2 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(3aR,6aS)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C18H22N8O2S.H2O4S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17;1-5(2,3)4/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27);(H2,1,2,3,4)/t10-,11+,12?; |
InChI Key |
XVVWQCLRGHYWPI-ZLURZNERSA-N |
Isomeric SMILES |
CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5.OS(=O)(=O)O |
Canonical SMILES |
CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5.OS(=O)(=O)O |
Origin of Product |
United States |
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